molecular formula C22H27N3O3S B4514116 4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide

4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide

Cat. No.: B4514116
M. Wt: 413.5 g/mol
InChI Key: AIJVSQAAGOIZBA-UHFFFAOYSA-N
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Description

4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic metabolites within the tumor cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

4-[2-[[5-[4-(dimethylamino)phenyl]-3-oxocyclohexen-1-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-25(2)20-7-5-17(6-8-20)18-13-19(15-21(26)14-18)24-12-11-16-3-9-22(10-4-16)29(23,27)28/h3-10,15,18,24H,11-14H2,1-2H3,(H2,23,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJVSQAAGOIZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide
Reactant of Route 6
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4-[2-({5-[4-(Dimethylamino)phenyl]-3-oxocyclohex-1-en-1-yl}amino)ethyl]benzenesulfonamide

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